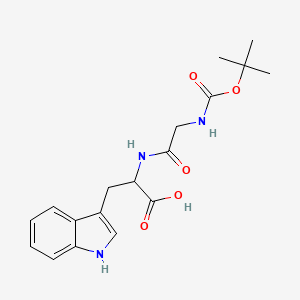

N-(tert-Butoxycarbonyl)glycyltryptophan

Overview

Description

“N-(tert-Butoxycarbonyl)glycyltryptophan” is a chemical compound that is used in organic synthesis . It is an important intermediate used to synthesize proteins and polypeptides .

Synthesis Analysis

The synthesis of “N-(tert-Butoxycarbonyl)glycyltryptophan” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Molecular Structure Analysis

The molecular formula of “N-(tert-Butoxycarbonyl)glycyltryptophan” is C16H20N2O4 . The molecular weight is 304.349 .

Chemical Reactions Analysis

The chemical reactions involving “N-(tert-Butoxycarbonyl)glycyltryptophan” primarily involve the deprotection of the N-Boc group . This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Physical And Chemical Properties Analysis

The heat capacities of “N-(tert-Butoxycarbonyl)glycyltryptophan” were measured over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .

Scientific Research Applications

- NSC341355 has shown promise as an anticancer agent. It inhibits certain enzymes involved in tumor growth and metastasis. Researchers have explored its potential in various cancer types, including breast, lung, and colon cancers .

- NSC341355 exhibits neuroprotective effects by modulating oxidative stress and inflammation. It may have applications in treating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .

- Studies suggest that NSC341355 possesses antibacterial properties. It could be useful in combating bacterial infections, although further research is needed to understand its mechanism of action and specific targets .

- NSC341355 has been investigated for its anti-inflammatory potential. It may help regulate immune responses and reduce inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease .

- Preliminary studies indicate that NSC341355 might inhibit viral replication. Researchers have explored its activity against viruses such as HIV and hepatitis C .

- NSC341355’s chemical properties make it suitable for incorporation into drug delivery systems. It could enhance drug stability, solubility, and targeted delivery to specific tissues .

Anticancer Properties

Neuroprotection and Neurodegenerative Diseases

Antibacterial Activity

Anti-inflammatory Effects

Antiviral Applications

Drug Delivery Systems

Mechanism of Action

Target of Action

NSC341355, also known as DTXSID50319179 or N-(tert-Butoxycarbonyl)glycyltryptophan, is a novel small molecule inhibitor with potent anti-tumor activity against triple-negative breast cancer (TNBC) cells .

Mode of Action

It has been observed that nsc341355 reduces the proliferation of tnbc cells through the induction of apoptosis . This suggests that NSC341355 may interact with its targets to disrupt cell cycle progression and promote programmed cell death.

Biochemical Pathways

Proteomic and gene array analysis implicated a myriad of canonical signaling pathways including cell death, and cell survival

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the bioavailability of a drug and its distribution within the body

Result of Action

NSC341355 has been observed to reduce the proliferation of TNBC cells and induce apoptotic cell death . It also impaired TNBC cell migration and invasion via expression reduction of the epithelial-to-mesenchymal transition (EMT) markers . These results suggest that NSC341355 may exhibit anti-tumor activity in TNBC cells.

Action Environment

Environmental factors can significantly impact the effectiveness of a drug and its interaction with its target

Safety and Hazards

Future Directions

“N-(tert-Butoxycarbonyl)glycyltryptophan” has been identified as a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . It was first identified in Australia in 2015 and has subsequently been found in China, the Netherlands, and other European countries . This suggests potential future directions in the field of medicine and drug synthesis .

properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLZGOCZPJKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319179 | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)glycyltryptophan | |

CAS RN |

78700-53-5 | |

| Record name | NSC341355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)

![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2831354.png)